Adenosine 5'-(O-methylphosphate) is classified as a nucleotide analog, specifically a derivative of adenosine. It consists of an adenosine molecule with a methyl phosphate group attached at the 5' position. This compound is often utilized in biochemical research and synthetic biology due to its ability to mimic natural nucleotides while providing unique properties that can enhance stability and reactivity in various biochemical contexts .
The synthesis of Adenosine 5'-(O-methylphosphate) can be achieved through several methods:
Adenosine 5'-(O-methylphosphate) features a complex molecular structure characterized by:
The molecular formula is C₁₃H₁₅N₅O₇P, with a molar mass of approximately 345.25 g/mol. The presence of the methyl group enhances resistance to enzymatic degradation compared to its unmodified counterparts .
Adenosine 5'-(O-methylphosphate) participates in several important chemical reactions:
The mechanism of action for Adenosine 5'-(O-methylphosphate) primarily revolves around its role as a nucleotide analog:
Adenosine 5'-(O-methylphosphate) exhibits several notable physical and chemical properties:
The applications of Adenosine 5'-(O-methylphosphate) span various fields:
Adenosine 5'-(O-methylphosphate) (CAS Registry Number: 13039-54-8) is systematically named [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate. Its molecular formula is C~11~H~16~N~5~O~7~P, with a molecular weight of 361.25 g/mol [3] [7]. The molecule consists of adenine linked via a β-N~9~-glycosidic bond to ribose, with a methyl-esterified phosphate group at the 5'-position. This methyl esterification alters the phosphate’s reactivity, reducing its pKa and increasing hydrophobicity compared to unmodified adenosine 5'-monophosphate (AMP).
Key physicochemical properties include:
Table 1: Physicochemical Properties of Adenosine 5'-(O-methylphosphate)
Property | Value |
---|---|
Molecular Formula | C~11~H~16~N~5~O~7~P |
Molecular Weight | 361.25 g/mol |
CAS Number | 13039-54-8 |
Density | 2.07 g/cm³ |
Boiling Point | 707.7°C at 760 mmHg |
Flash Point | 381.8°C |
Predicted pKa | 1.31 ± 0.50 |
Vapour Pressure | 5.06 × 10⁻²¹ mmHg at 25°C |
The methyl esterification stabilizes the phosphate against hydrolytic cleavage, a feature exploited in prebiotic polymerization studies. The ribose ring retains conformational flexibility, adopting C2'-endo or C3'-endo puckering states that influence molecular recognition and stacking interactions [3] [5].
The synthesis of adenosine 5'-(O-methylphosphate) was first detailed in 1978 during investigations into amino acid activation mechanisms. Researchers utilized it as a simplified analogue of the 3'-terminus of transfer RNA (tRNA) to study non-enzymatic aminoacylation reactions [2]. Its design mimicked tRNA’s terminal adenosine while eliminating complexities of the full tRNA structure. When reacted with adenosine 5'-phosphorimidazolide (ImpA) and amino acids in imidazole buffers, it formed 2'(3')-O-aminoacyladenosine 5'-(O-methylphosphate) derivatives, achieving 15% yield at pH 5.8 [2].
This early work demonstrated two principles critical to nucleotide analogue development:
Throughout the 1980s–2000s, it served as a model compound for developing solid-phase oligonucleotide synthesis techniques, particularly phosphoramidite chemistry. Its blocked phosphate highlighted the importance of protecting group strategies in synthesizing sequence-defined nucleic acid analogues [8].
Adenosine 5'-(O-methylphosphate)’s most significant contributions emerge in prebiotic chemistry, where its methyl-blocked phosphate enables investigations into RNA world hypotheses. Central to this role is its function as an initiator molecule in montmorillonite clay-catalyzed oligomerization:
Oligomerization Initiation: In the presence of montmorillonite, adenosine 5'-(O-methylphosphate) (MepA) initiates oligomerization of the 5'-phosphorimidazolide of uridine (ImpU). The methyl group prevents 5'-end cyclization or pyrophosphate formation, allowing linear chain elongation. Studies show MepA initiates 69–84% of pentamer to nonamer oligonucleotides under simulated prebiotic conditions [4].
Linkage Selectivity: Montmorillonite catalysis enforces regioselectivity during elongation. Primary reaction pathways proceed as:
MepA → MepA3'pU → MepA3'pU2'pU → MepA3'pU2'pU3'pU Competitive reactions reveal ImpU adds 10.3× faster to MepA3'pU than to MepA2'pU. This selectivity favors 3',5'-phosphodiester linkages over 2',5'-linkages beyond initial dimer formation [4].
Table 2: Prebiotic Oligomerization Catalyzed by Adenosine 5'-(O-methylphosphate) on Montmorillonite Clay
Parameter | Observation |
---|---|
Initiation Efficiency | 69–84% for oligomers (5–9 monomers) |
Optimal pH | Neutral to slightly acidic (pH 6–7.5) |
Relative Rate (ImpU + MepA3'pU vs. MepA2'pU) | 10.3:1 |
Linkage Preference | Dominant 3',5'-links after initial 2',5'-step |
Chain Termination | Reduced with ≥2 sequential 2',5'-linkages |
These findings support a model where mineral surfaces (e.g., montmorillonite) and modified nucleotides cooperatively enabled RNA-like polymer assembly. The methylphosphate group’s blocking function provides insight into how early genetic polymers might have overcome hydrolysis or side-reaction bottlenecks, offering a plausible pathway from abiotic nucleotide derivatives to informational biopolymers [4] [2].
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